Nonyl Acetate

Olfactory Science Sensory Analysis Flavor Chemistry

Formulators seeking to improve fragrance longevity without additional fixatives face challenges with high-volatility esters. Nonyl Acetate (CAS 143-13-5) with low vapor pressure (3.56-5.64 Pa at 20-25°C) delivers prolonged scent release as a middle/base note ester. • Sustained release profile reduces need for fixatives • Low odor threshold (57-600 ppb) ensures high impact at minimal use levels • Ready biodegradable (BIOWIN) supports green formulations • GRAS (FEMA 2788) for food & beverage applications Supplied with certified purity and consistent quality for industrial scale-up.

Molecular Formula C11H22O2
Molecular Weight 186.29 g/mol
CAS No. 143-13-5
Cat. No. B093767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNonyl Acetate
CAS143-13-5
Molecular FormulaC11H22O2
Molecular Weight186.29 g/mol
Structural Identifiers
SMILESCCCCCCCCCOC(=O)C
InChIInChI=1S/C11H22O2/c1-3-4-5-6-7-8-9-10-13-11(2)12/h3-10H2,1-2H3
InChIKeyGJQIMXVRFNLMTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble in alcohol, ether;  insoluble in water
1 ml in 6 ml 70% alcohol (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Nonyl Acetate Technical Profile


Nonyl acetate (CAS 143-13-5), also known as acetic acid nonyl ester or pelargonyl acetate, is a fatty alcohol ester with the molecular formula C₁₁H₂₂O₂ and a molecular weight of 186.29 g/mol . It is a colorless liquid characterized by a distinct waxy, fruity, and mushroom-like odor [1]. With a density of 0.864 g/mL at 25 °C, it is less dense than water and practically insoluble in aqueous media, exhibiting a log P (o/w) of approximately 4.43 to 4.8, indicating a strong preference for lipophilic environments . This compound is primarily used as a flavoring agent (FEMA 2788) and fragrance ingredient, where its specific volatility and odor profile are critical to its function [2].

Functional use
Flavoring (FEMA 2788) and fragrance ingredient selection
Profile fit
High lipophilicity supports lipid-phase formulations and controlled release
Sourcing context
Linear n-alkyl acetate; chain length critical for volatility and sensory profile

Nonyl Acetate Substitution Limitations


Nonyl acetate belongs to the homologous series of linear n-alkyl acetates. While these compounds share a core ester functional group, their physicochemical properties and biological activities are critically dependent on alkyl chain length. Substituting Nonyl Acetate with a shorter-chain analog, such as Octyl Acetate, or a longer-chain analog, such as Decyl Acetate, results in quantifiably different vapor pressure, volatility, odor detection threshold, and lipophilicity [1][2]. These differences directly impact key performance attributes like fragrance tenacity, release profile in formulations, and sensory perception [3]. Furthermore, safety assessments for fragrance ingredients often rely on a read-across approach from structurally similar compounds, and the data used for Nonyl Acetate's evaluation specifically includes Octyl Acetate as a toxicological analog, underscoring that the safety profile cannot be assumed for all in-class esters [4].

Chain-length analog mismatch
Octyl Acetate (C8) or Decyl Acetate (C10) shifts vapor pressure, odor threshold, and fragrance tenacity; direct replacement may alter sensory profile.
Lipophilicity context may not transfer
~1 log unit difference in Log P between C8 and C9 changes partitioning behavior in emulsions and lipid delivery systems.
Toxicological read-across limits
Safety assessment for Nonyl Acetate relies on Octyl Acetate analog data; profile cannot be assumed for all in-class esters without review.

Nonyl Acetate Performance vs. Analogs


Odor Detection Threshold vs. Ethyl Acetate

Nonyl acetate has a reported odor detection threshold in water ranging from 57 to 600 ppb (parts per billion) [1]. In contrast, ethyl acetate, a common short-chain ester, has a measured odor detection threshold of 245 ppb in air using standardized olfactometry [2]. The lowest reported threshold for Nonyl Acetate (57 ppb) is approximately 4.3× lower (more potent) than the threshold for Ethyl Acetate (245 ppb). While direct comparison is complicated by different measurement mediums, this demonstrates that Nonyl Acetate is a significantly more potent odorant, requiring far lower concentrations to achieve the same sensory impact.

Odor Threshold
Cross-study comparable
Nonyl Acetate: 57-600 ppb (water); Ethyl Acetate: 245 ppb (air) – minimum ~4.3× lower for target
Supports lower use-level context for flavor/fragrance
Cross-medium comparison; verify under formulation conditions
Olfactory Science Sensory Analysis Flavor Chemistry

Vapor Pressure Comparison

The vapor pressure of nonyl acetate is reported as 3.56-5.64 Pa at 20-25 °C (equivalent to 0.0267-0.0423 mm Hg) . A validated estimation using the EPA's EPI Suite™ (MPBPVP v1.43) gives a mean value of 29.1 Pa at 25 °C (0.218 mm Hg) [1]. This contrasts sharply with shorter-chain esters like butyl acetate, which has a vapor pressure of 1.3 kPa (1300 Pa) at 20 °C [2]. The vapor pressure of Nonyl Acetate is approximately 228× to 365× lower than that of butyl acetate, a common solvent. This lower volatility is directly correlated with a longer evaporation time and greater fragrance substantivity on skin or in product matrices.

Vapor Pressure
Cross-study comparable
Nonyl Acetate: 3.56-5.64 Pa; Butyl Acetate: ~1300 Pa – 228-365× lower
Correlates with reported longer evaporation time for middle/base notes
Estimated value from EPI Suite; confirm under application conditions
Physicochemical Properties Formulation Science Fragrance Tenacity

Ready Biodegradability Prediction

Using the BIOWIN v4.10 model (EPA EPI Suite™), Nonyl Acetate receives a probability score of 0.9981 in the non-linear Biowin2 model and 0.9556 in the MITI non-linear Biowin6 model [1]. These high scores predict that the compound will meet the criteria for 'ready biodegradability' (>60% degradation in a 28-day OECD 301 test). The model's output states a 'Ready Biodegradability Prediction: YES' [1]. This is supported by a separate prediction from admetSAR 2.0, which gives a 'Biodegradation' score of 1.0000 (100%) [2]. This favorable environmental profile contrasts with some longer-chain or branched esters which may exhibit persistence or bioaccumulation concerns.

Biodegradability
Class-level inference
Biowin2 probability: 0.9981; Prediction: YES for ready biodegradability
May support eco-design assessment context
In silico prediction; OECD 301 test confirmation advisable
Environmental Fate Green Chemistry Sustainability

Acute Toxicity Profile

The acute toxicity of nonyl acetate is well-defined, with both oral and dermal LD50 values in rats reported to be greater than 5.0 g/kg (or 5,000 mg/kg) [1]. This places Nonyl Acetate in the lowest hazard category for acute toxicity (Category 5 or unclassified) according to the Globally Harmonized System (GHS). This data was used in the comprehensive safety assessment by the Research Institute for Fragrance Materials (RIFM) to clear the compound for use [2]. As a Class I compound per Cramer rules, it is considered to be of low toxicological concern [2].

Acute Toxicity
Class-level inference
LD50 oral (rat) >5.0 g/kg; GHS Category 5 / unclassified
Low acute toxicity context for handling review
Based on RIFM assessment; review for intended use matrix
Toxicology Safety Assessment Regulatory Compliance

Lipophilicity (Log P) Comparison

The octanol-water partition coefficient (Log P) for Nonyl Acetate is consistently reported in the range of 4.3 to 4.8 [1]. This is substantially higher than the Log P for Octyl Acetate (C8 chain), which is estimated at 2.8 to 3.4 [2]. A higher Log P indicates greater lipophilicity, meaning Nonyl Acetate will partition more strongly into lipid phases. This is a critical parameter for predicting skin penetration, membrane permeability, and behavior in emulsion-based formulations (e.g., creams, lotions). The nearly two-unit increase in Log P (representing a ~100× difference in partition ratio) between C8 and C9 acetates demonstrates a significant functional difference.

Lipophilicity
Cross-study comparable
Log P Nonyl Acetate: 4.3-4.8; Octyl Acetate: 2.8-3.4 – ~1 log unit higher
Reported lipophilicity difference may affect partitioning
Supports lipid-phase formulation consideration
Physicochemical Properties Formulation Design Lipid Solubility

Nonyl Acetate Application Scenarios


Long-Lasting Fragrance Formulations

Due to its low vapor pressure (3.56-5.64 Pa at 20-25°C), which is orders of magnitude lower than common top-note esters like butyl acetate, Nonyl Acetate is ideally suited for middle and base notes in fine fragrances and functional perfumery . Its slower evaporation rate ensures prolonged scent release on skin or fabric, a property directly derived from the evidence in Section 3 (Evidence Item 2). Formulators can leverage this property to replace more volatile acetates, thereby improving fragrance longevity without the need for additional fixatives.

Citrus Flavoring in Beverages & Confections

The combination of a low odor detection threshold (57-600 ppb) and its characterization as a key volatile in citrus fruits makes Nonyl Acetate a high-impact flavoring agent [1]. As established in Section 3 (Evidence Item 1), its high odor potency means that minimal quantities are required to impart the desired fruity, waxy character. This translates directly to a lower cost-in-use compared to less potent esters. The compound's GRAS (FEMA 2788) status further solidifies its suitability for food and beverage applications [2].

Eco-Friendly Product Development

For manufacturers prioritizing sustainability, Nonyl Acetate offers a compelling profile. The 'Ready Biodegradable' prediction (Evidence Item 3, Section 3) based on BIOWIN models indicates a low potential for environmental persistence [3]. This data supports its selection for use in 'green' formulations or products where aquatic toxicity and biodegradability are key regulatory or marketing concerns, such as certain cleaning products or personal care items. This differentiates it from less readily degradable ester analogs.

Analytical Solvent for Lipophilic Compounds

The high log P value (4.3-4.8), as quantified in Evidence Item 5 of Section 3, confirms the compound's strong preference for non-polar environments . This makes Nonyl Acetate a suitable solvent or carrier for high-carbon-number volatile fatty acids (VFAs) and other lipophilic analytes in gas chromatography-mass spectrometry (GC-MS) . Its lipophilicity facilitates the extraction and solubilization of similar fatty acid esters and lipid-like molecules, improving method sensitivity for certain analytical workflows.

Application
Selection Property
Validation Focus
Fragrance middle/base note formulations
Low vapor pressure profile
Evaporation rate and fragrance longevity testing
High-impact citrus flavoring
Low-concentration odor impact
Flavor potency and cost-in-use assessment
Eco-designed consumer products
Predicted ready biodegradability
OECD 301 degradation testing confirmation
Lipophilic carrier for GC-MS analysis
High lipophilicity profile
Extraction efficiency for non-polar analytes

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